

Environmental Fate and Biodegradability of 3-Decanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Decanol

Cat. No.: B075509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of **3-decanol** (CAS No: 1565-81-7), a secondary fatty alcohol. Understanding the environmental profile of such compounds is critical for environmental risk assessment and the development of sustainable chemical products. This document summarizes key physicochemical properties, biodegradation pathways, and persistence in various environmental compartments, supported by detailed experimental protocols and visual diagrams.

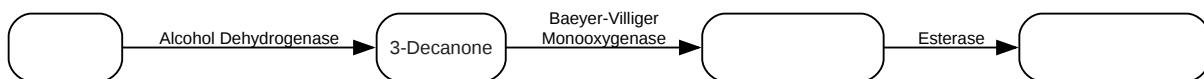
Physicochemical Properties of 3-Decanol

The environmental distribution and transport of **3-decanol** are governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of these characteristics is presented below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O	[1][2]
Molecular Weight	158.28 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	-5 °C	[3]
Boiling Point	211 °C	[3]
Vapor Pressure	0.0365 mmHg at 25°C	[3]
Water Solubility	Insoluble	[3]
Log P (Octanol-Water Partition Coefficient)	3.9	[1]

Environmental Fate

The following table summarizes the expected environmental fate of **3-decanol** in different environmental compartments. It is important to note that while general principles for long-chain alcohols apply, specific experimental data for **3-decanol** is limited.


Environmental Compartment	Fate	Supporting Data/Rationale
Atmosphere	Expected to be degraded by reaction with photochemically-produced hydroxyl radicals.	The atmospheric half-life for the reaction of vapor-phase 1-decanol with hydroxyl radicals is estimated to be 25 hours. A similar fate is expected for 3-decanol.
Water	Expected to biodegrade. Adsorption to suspended solids and sediment is likely.	Long-chain alcohols are generally readily biodegradable. ^[4] Due to its low water solubility and high Log P, partitioning to sediment is expected.
Soil	Expected to biodegrade. Moderate mobility is anticipated.	Biodegradation is a major fate process for alcohols in soil. The log K _{oc} of the structurally similar 1-decanol is 2.59, suggesting moderate mobility. ^[5]

Biodegradability

While specific ready biodegradability data for **3-decanol** under OECD 301 guidelines were not found in the public domain, long-chain alcohols are generally considered to be readily biodegradable.^[4] For instance, a ready biodegradation study on 1-decanol showed 74.6% CO₂ evolution in 28 days.^[6]

Proposed Biodegradation Pathway of 3-Decanol

The aerobic biodegradation of secondary alcohols like **3-decanol** is expected to be initiated by the oxidation of the secondary alcohol group to a ketone by alcohol dehydrogenase. The resulting ketone, 3-decanone, would then likely undergo further degradation through pathways such as Baeyer-Villiger monooxygenase action, leading to an ester that can be hydrolyzed and subsequently enter central metabolism.

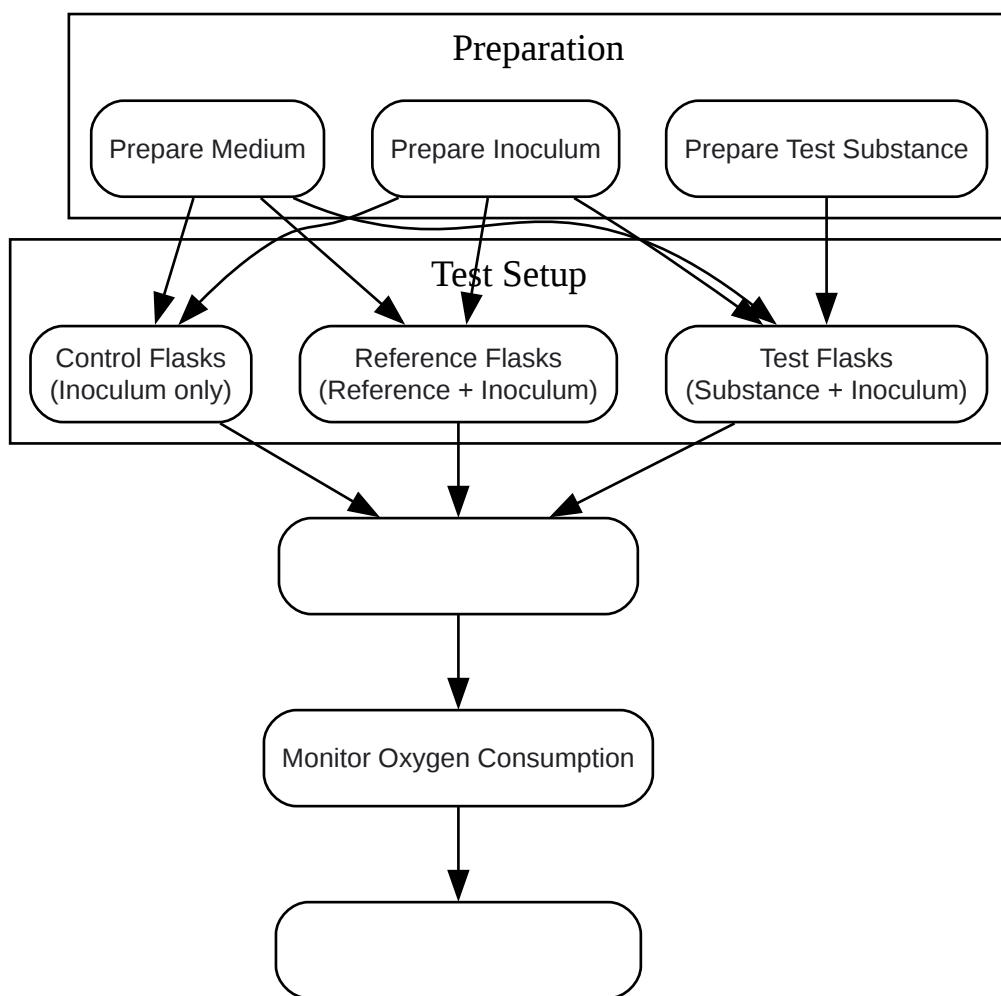
[Click to download full resolution via product page](#)

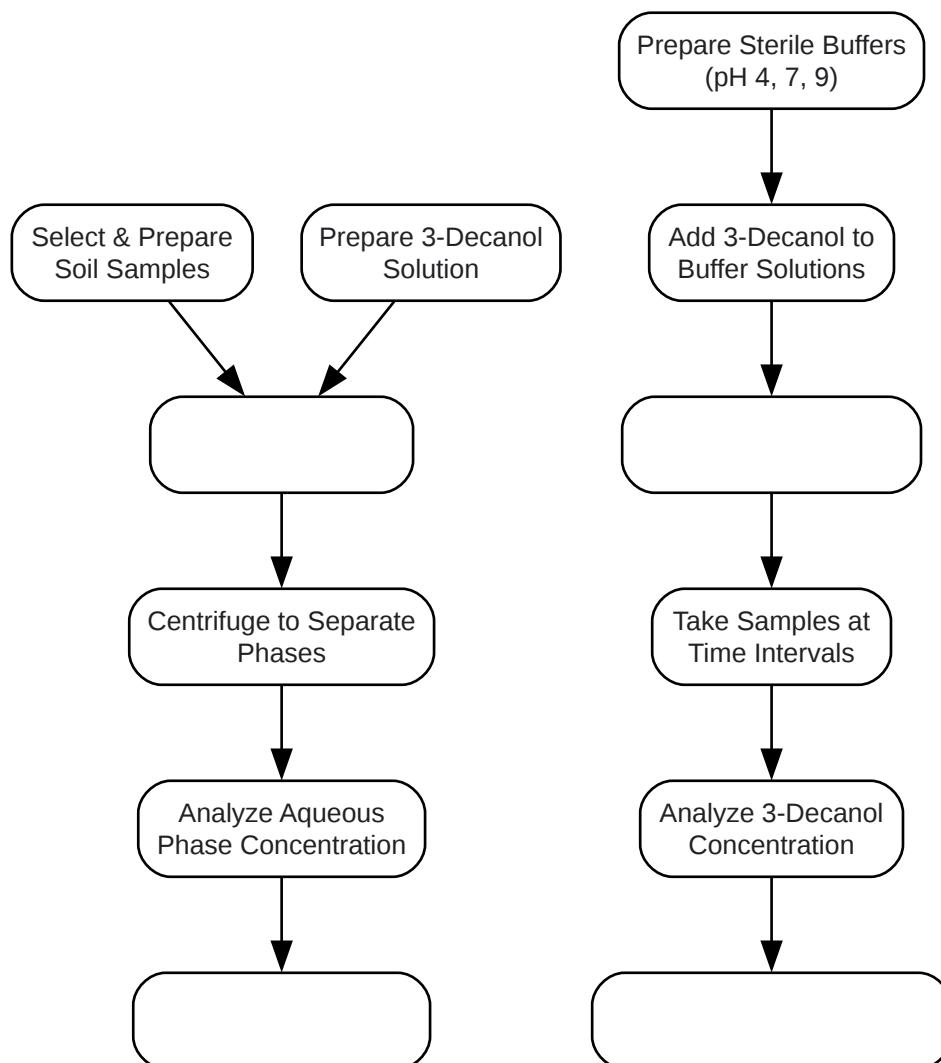
Proposed aerobic biodegradation pathway of **3-decanol**.

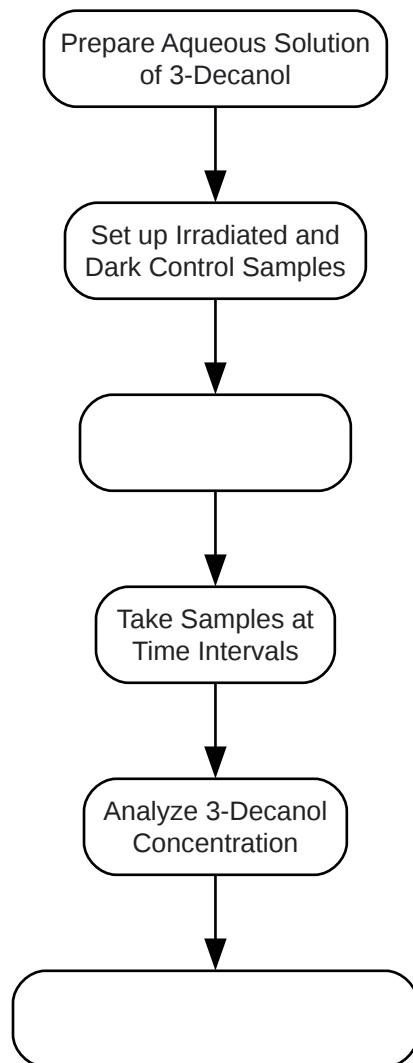
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of environmental fate studies. Below are summaries of standard OECD protocols relevant to the assessment of **3-decanol**.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability


This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.


Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated in a sealed flask with a headspace of air. The consumption of oxygen is measured over 28 days by monitoring the pressure decrease in the respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).^[3]


Procedure Outline:

- **Preparation:** Prepare a mineral medium and a solution/suspension of **3-decanol**.
- **Inoculum:** Use activated sludge from a domestic wastewater treatment plant as the inoculum.
- **Test Setup:** Add the mineral medium, inoculum, and **3-decanol** to respirometer flasks. Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

- Incubation: Incubate the flasks at a constant temperature (e.g., 20-24°C) in the dark for 28 days with continuous stirring.
- Measurement: Monitor the oxygen consumption (pressure change) in each flask over the 28-day period.
- Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]

- 4. benchchem.com [benchchem.com]
- 5. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Environmental Fate and Biodegradability of 3-Decanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075509#environmental-fate-and-biodegradability-of-3-decanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com